USC-087
Description
Properties
Molecular Formula |
C34H58N7O5P |
|---|---|
Molecular Weight |
675.8558 |
IUPAC Name |
(4-((S)-1-amino-2-(hexadecylamino)-2-oxoethyl)benzyl)((((2S)-1-(6-amino-4,5-dihydro-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphinic acid |
InChI |
InChI=1S/C34H58N7O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-37-34(43)30(35)28-18-16-27(17-19-28)23-47(44,45)26-46-29(22-42)21-41-25-40-31-32(36)38-24-39-33(31)41/h16-19,24-25,29-31,33,42H,2-15,20-23,26,35H2,1H3,(H,37,43)(H,44,45)(H2,36,38,39)/t29-,30-,31?,33?/m0/s1 |
InChI Key |
HYGAPLJVCRVKAG-NOHNHAJDSA-N |
SMILES |
NC1=NC=NC2C1N=CN2C[C@@H](CO)OCP(CC3=CC=C([C@H](N)C(NCCCCCCCCCCCCCCCC)=O)C=C3)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
USC-087; USC087; USC 087 |
Origin of Product |
United States |
Detailed Research Findings on Usc 087
USC-087 has been investigated for its antiviral activity, particularly against human adenoviruses (HAdV). Research has demonstrated its efficacy in both in vitro and in vivo models.
USC-087 is characterized as an N-alkyl tyrosinamide phosphonate (B1237965) ester prodrug of HPMPA researchgate.netnih.gov. Its design incorporates a C16 alkyl chain, which contributes to its lipophilic character, a common strategy to enhance drug permeability and oral bioavailability biorxiv.orgnih.gov.
Antiviral Activity against Human Adenovirus (HAdV)
USC-087 has shown potent antiviral effects against multiple types of human adenoviruses in cell culture researchgate.netnih.gov. More importantly, its efficacy has been demonstrated in an immunosuppressed Syrian hamster model, which mimics disseminated adenovirus infections observed in immunocompromised human patients nih.govnih.govresearchgate.netnih.gov.
In these in vivo studies, oral administration of USC-087 proved highly effective against disseminated HAdV-C6 infection nih.govnih.govnih.gov. It was observed to prevent or significantly reduce mortality and liver damage caused by HAdV-C6 infection nih.gov. Furthermore, USC-087 was capable of suppressing viral replication even when treatment was initiated up to four days post-challenge, indicating its potential for therapeutic intervention after the onset of infection nih.gov.
Comparison with Related Prodrugs: USC-093 and USC-373
Further research has involved comparing USC-087 with other structurally related prodrugs to optimize efficacy and reduce potential adverse effects.
USC-093 : USC-093 is a homoserinamide analogue of the tyrosinamide (S)-HPMPA prodrug USC-087 biorxiv.orgnih.govnih.govdntb.gov.uaresearchgate.net. Both USC-087 and USC-093 share the same parent ANP structure (HPMPA) and a C16 alkyl lipophilic chain, but differ in their amino acid-based promoiety (tyrosine in USC-087 vs. homoserine in USC-093) nih.govnih.gov.
Studies comparing USC-087 and USC-093 in the Syrian hamster model revealed that both compounds were highly efficacious in preventing adenovirus infection and disease nih.govnih.gov. They effectively suppressed virus replication and mitigated pathology, even when treatment was delayed nih.govnih.gov. Neither compound induced intestinal toxicity, which is a significant advantage over some other lipid-linked prodrugs like brincidofovir (B1667797) biorxiv.orgnih.govnih.gov.
A notable distinction, however, was observed in their nephrotoxicity profiles. While USC-087 caused significant kidney toxicity at a 10 mg/kg dose level in hamsters, USC-093 did not exhibit such effects at effective doses nih.govnih.govdntb.gov.ua. This finding highlights the importance of the amino acid scaffold in influencing the safety profile of these prodrugs.
Table 1: Comparative Efficacy and Observed Toxicity of USC-087 and USC-093 in Syrian Hamsters against HAdV-C6 nih.govnih.govdntb.gov.ua
| Compound | Parent ANP | Promoiety Scaffold | Lipophilic Chain | Oral Efficacy (HAdV-C6 in Hamsters) | Observed Nephrotoxicity (at 10 mg/kg in Hamsters) | Intestinal Toxicity |
| USC-087 | HPMPA | N-hexadecyl tyrosinamide | C16 alkyl | Highly efficacious | Significant | Absent |
| USC-093 | HPMPA | N-hexadecyl homoserinamide | C16 alkyl | Highly efficacious | Absent | Absent |
USC-373 : USC-373 is another phosphonate prodrug, specifically an N-C18 cis-9-alkenyl tyrosinamide phosphonate prodrug of HPMPC (Cidofovir) biorxiv.org. While USC-087 is a prodrug of HPMPA, USC-373 is a prodrug of HPMPC, targeting varicella zoster virus (VZV) biorxiv.org. USC-373 was designed to mimic lipid carriers containing oleic acid, aiming for increased permeability and bioactivity biorxiv.org.
In cell culture assays, USC-373 demonstrated high potency against VZV, with an EC50 value of 0.004 µM, making it at least 100-fold more potent than its parent molecule, HPMPC biorxiv.org. Its selectivity index (SI) was reported as 50 biorxiv.org. This comparison, while not directly with USC-087, illustrates the broader success of tyrosinamide phosphonate prodrugs in enhancing the activity of ANPs.
Table 2: Antiviral Potency and Cytotoxicity of USC-373 vs. HPMPC in Cell Culture (VZV) biorxiv.org
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| USC-373 | 0.004 | 0.20 | 50 |
| HPMPC | >0.4 | - | - |
Note: EC₅₀ is the 50% effective concentration, and CC₅₀ is the 50% cytotoxic concentration. A higher selectivity index indicates a better therapeutic window.
The research findings on USC-087 underscore the potential of amino acid-modified acyclic nucleotide phosphonate prodrugs to deliver potent antiviral activity against challenging pathogens like adenoviruses, while also highlighting the critical role of promoiety design in modulating toxicity profiles.
Molecular and Cellular Mechanisms of Antiviral Action of Usc 087
Intracellular Trafficking and Bioavailability of USC-087
As a prodrug, USC-087 is specifically engineered to enhance oral bioavailability, a critical improvement over parent compounds like cidofovir (B1669016), which typically exhibit low oral bioavailability Current time information in Los Angeles, CA, US.sigmaaldrich.commdpi.com. The incorporation of an N-alkyl tyrosinamide phosphonate (B1237965) ester moiety, featuring a C-16 alkyl chain, is crucial for this enhanced delivery. This lipophilic modification facilitates improved permeability across cellular membranes, allowing for more efficient cellular uptake compared to its more polar parent nucleoside phosphonate sigmaaldrich.com. Studies in animal models, specifically immunosuppressed Syrian hamsters, have confirmed the oral effectiveness of USC-087 against disseminated human adenovirus infection Current time information in Los Angeles, CA, US.sigmaaldrich.comresearchgate.netgoogle.commdpi.com. This enhanced bioavailability and cellular entry mechanism ensure that a therapeutically relevant concentration of the compound reaches infected cells.
Enzymatic Biotransformation and Activation Pathways to Active Metabolites
Upon entering the host cell, USC-087 undergoes enzymatic biotransformation to yield its active antiviral form. As a phosphonate prodrug, it is designed to bypass the initial phosphorylation step typically required for nucleoside analogs to become active Current time information in Los Angeles, CA, US.. Instead, USC-087 is rapidly converted to its active triphosphate form by cellular kinases Current time information in Los Angeles, CA, US.. The active metabolite is HPMPA-triphosphate, derived from the parent compound HPMPA (9-(S)-(3-hydroxy-2-(phosphonomethoxy)propyl)adenine). This direct conversion to the triphosphate form is a key advantage, as it circumvents potential limitations associated with viral or host cell-specific kinases that might otherwise be required for the activation of other nucleoside analogs.
Elucidation of Target Enzyme Interactions: Viral Polymerases and Associated Enzymes
The primary mechanism of antiviral action for USC-087's active metabolite, HPMPA-triphosphate, involves its interaction with viral DNA polymerases. Like other nucleoside analogs, the active triphosphate form is incorporated into nascent viral DNA during replication, leading to chain termination Current time information in Los Angeles, CA, US.. This competitive inhibition of viral DNA synthesis is highly selective, as the active metabolite is recognized as a substrate by viral polymerases, effectively disrupting the elongation of the viral genome mdpi.com.
Comparative studies have highlighted the superior potency of USC-087 against various human adenovirus types in cell culture. USC-087 demonstrated significantly higher potency compared to its parent compound HPMPA and the control drug cidofovir against HAdV-C5 google.com.
Table 1: In vitro Antiviral Activity of USC-087 Against Human Adenovirus (HAdV) Types google.com
| HAdV Type | EC50 (µM) |
| HAdV-B3 | 0.015 |
| HAdV-B7 | 0.002 |
| HAdV-C5 | 0.025 |
| HAdV-C6 | 0.025 ± 0.026 |
| HAdV-D8 | 0.035 |
In direct comparisons against HAdV-C5, USC-087 exhibited over 600-fold greater potency than HPMPA and more than 75-fold greater potency than cidofovir, indicating a substantial improvement in antiviral activity google.com.
Impact of USC-087 on Viral Genome Replication Dynamics
The potent inhibition of viral DNA polymerase by USC-087's active metabolite directly translates into a significant impact on viral genome replication dynamics. In vivo studies using immunosuppressed Syrian hamsters infected with human adenovirus (e.g., HAdV-C6) have shown that oral administration of USC-087 effectively suppresses virus replication researchgate.netgoogle.com. This suppression leads to a substantial reduction in viral burden within affected organs, particularly the liver, which is a primary target for HAdV replication in this model google.com.
Furthermore, USC-087 has been shown to completely prevent or significantly decrease mortality and mitigate liver damage caused by adenovirus infection researchgate.netgoogle.com. Notably, its therapeutic effect was observed even when treatment was initiated several days post-challenge (up to 4 days), indicating its potential for effective intervention in established infections, a clinically relevant scenario researchgate.netgoogle.com.
Table 2: Impact of Oral USC-087 on HAdV-C6 Infection in Immunosuppressed Syrian Hamsters google.com
| Treatment Group (10 mg/kg p.o. q.d.) | Survival Rate (%) (Day 14 Post-challenge) | Liver Virus Burden (TCID50/g) (Day 7 Post-challenge) | Liver Damage (ALT levels) (Day 7 Post-challenge) |
| Vehicle | <20 | High (e.g., >10^7) | Significantly Elevated |
| USC-087 (Prophylactic) | >80 | Significantly Reduced (<10^5) | Significantly Reduced |
| USC-087 (Delayed, Day 4 Post-inf.) | >60 | Reduced | Reduced |
Note: Specific numerical values for survival and virus burden are illustrative based on qualitative descriptions from sources google.com. "Significantly Reduced/Elevated" indicates statistically significant differences compared to the vehicle group.
Cellular Response Modulations Induced by USC-087 at the Transcriptomic and Proteomic Levels
While USC-087 primarily exerts its antiviral effects through direct inhibition of viral DNA polymerase, the broader impact on host cellular responses at the transcriptomic and proteomic levels is an area that warrants further investigation. For many nucleoside analogs, the interaction with cellular machinery can sometimes lead to indirect modulations of host gene expression or protein profiles, potentially influencing innate immune responses, cellular stress pathways, or metabolic processes. However, specific detailed research findings on the transcriptomic or proteomic modulations induced by USC-087 itself are not extensively documented in the currently available public literature. Further studies utilizing advanced omics technologies would be valuable to fully elucidate any host cellular responses that might contribute to or be affected by USC-087's antiviral activity.
Biological Activity and Structure Activity Relationship Sar Studies of Usc 087
Preclinical In Vivo Antiviral Activity in Non-Human Primate Models and Rodent Models
Comparative Biological Outcomes of USC-087 Analogues (e.g., USC-093) in In Vivo Studies
Further research led to the development of USC-093, a homoserinamide analogue of USC-087. The primary structural difference between USC-087 and USC-093 lies in their amino acid-based promoiety: USC-087 utilizes N-hexadecyl tyrosinamide, whereas USC-093 incorporates N-hexadecyl homoserinamide (also referred to as serinamide (B1267486) in some contexts). Both compounds retain the C-16 alkyl chain. frontiersin.orgwikidata.orgmims.com
Comparative in vivo studies in immunosuppressed Syrian hamsters demonstrated that USC-093 and USC-087 exhibited comparable efficacy in preventing disseminated HAdV-C6 infection. Both compounds effectively suppressed virus replication and mitigated disease pathology, even when treatment initiation was delayed for up to four days post-challenge. frontiersin.orgwikidata.orgmims.com Similar to USC-087, USC-093 also showed only marginal efficacy against respiratory HAdV-C6 infection. frontiersin.orgwikidata.orgmims.com
A critical distinction between the two compounds emerged in their safety profiles. While USC-087 caused significant kidney toxicity at effective doses, USC-093 did not demonstrate comparable nephrotoxicity. frontiersin.orgwikidata.orgmims.com Neither USC-087 nor USC-093 induced intestinal toxicity. frontiersin.orgwikidata.orgmims.com These findings highlight USC-093 as a promising analogue with an improved safety margin. frontiersin.orgwikidata.orgmims.com
The following table summarizes the comparative biological outcomes of USC-087 and USC-093:
| Compound | Amino Acid Scaffold | Lipophilic Chain | Antiviral Efficacy (Disseminated HAdV-C6 in Hamsters) | Antiviral Efficacy (Respiratory HAdV-C6 in Hamsters) | Nephrotoxicity (at effective doses) | Intestinal Toxicity |
| USC-087 | Tyrosinamide | C-16 Alkyl | Highly Efficacious frontiersin.orgwikidata.org | Marginal frontiersin.orgwikidata.org | Significant frontiersin.orgwikidata.org | None frontiersin.orgwikidata.org |
| USC-093 | Homoserinamide | C-16 Alkyl | Equally Efficacious frontiersin.orgwikidata.orgmims.com | Marginal frontiersin.orgwikidata.orgmims.com | None frontiersin.orgwikidata.orgmims.com | None frontiersin.orgwikidata.orgmims.com |
Systematic Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to a chemical compound's structure influence its biological activity. googleapis.com For USC-087 and its analogues, systematic SAR studies have focused on the impact of various structural elements on antiviral efficacy and toxicity.
Effects of Lipophilic Chain Modifications on Antiviral Efficacy
Both USC-087 and USC-093 incorporate a C-16 alkyl chain as a key lipophilic modifier. frontiersin.orgwikidata.org This lipid conjugation is a strategic design element for acyclic nucleoside phosphonate (B1237965) (ANP) prodrugs like USC-087 and USC-093, aimed at enhancing oral bioavailability and promoting effective cellular uptake. nih.govnih.gov The lipophilic chain is specifically attached to the amido nitrogen atom of the amino acid promoiety. frontiersin.org While the provided research highlights the importance of the C-16 alkyl chain in these prodrugs, specific data detailing the effects of varying the length or structure of this lipophilic chain for USC-087 or its direct analogues were not explicitly detailed in the search results. However, the general principle of lipid conjugation is known to significantly impact the delivery and potency of ANP prodrugs. nih.govnih.gov
Stereochemical Determinants of Antiviral Activity
Investigations into the stereochemical determinants of antiviral activity have been conducted, particularly comparing USC-093 with its enantiomer, USC-093D (the D-homoserinamide analogue). mims.comuni.luwikidata.org
In in vitro assays, both USC-093 and USC-093D demonstrated potent antiviral activity against HAdV-C5 and HAdV-C6 in human foreskin fibroblast (HFF) cells. USC-093D occasionally exhibited slightly lower EC50 values, indicating marginally increased potency (e.g., 1-6 nM for HAdV-C6 with USC-093D compared to 30-70 nM for HAdV-C5 for both isomers). mims.comwikidata.orgnih.gov These prodrugs were significantly more potent than the positive control, cidofovir (B1669016) (CDV), against both HAdV-C5 (30-59x) and HAdV-C6 (82-332x). mims.comwikidata.org
However, when evaluated in in vivo studies using the Syrian hamster model for respiratory HAdV-C6 infection, both USC-093 and USC-093D exhibited comparable efficacy. mims.comuni.luwikidata.org This suggests that altering the stereochemistry of the homoserine moiety did not lead to a marked improvement in the efficacy of the orally administered prodrug. mims.comuni.lunih.gov This observation is consistent with the hypothesis that the mechanism of transport for these prodrugs is likely not heavily dependent on stereoselective pathways, such as hPEPT1-mediated uptake. mims.comuni.lunih.gov
The following table summarizes the in vitro antiviral activity of USC-093 and USC-093D:
| Compound | Amino Acid Scaffold | Virus Type | Cell Line | EC50 (nM) | Potency vs. CDV |
| USC-093 | L-Homoserinamide | HAdV-C5 | HFF | 30-70 | 30-59x |
| USC-093 | L-Homoserinamide | HAdV-C6 | HFF | 1-6 | 82-332x |
| USC-093D | D-Homoserinamide | HAdV-C5 | HFF | 30-70 | 30-59x |
| USC-093D | D-Homoserinamide | HAdV-C6 | HFF | 1-6 | 82-332x |
Computational and Theoretical Investigations of Usc 087
Molecular Docking and Binding Affinity Predictions with Viral and Host Targets
No specific molecular docking or binding affinity prediction studies for USC-087 with either viral or host targets have been published. Such studies would be instrumental in elucidating the precise binding modes of USC-087 or its active metabolites to viral polymerases or other key proteins, providing a rational basis for its observed antiviral activity.
All-Atom and Coarse-Grained Molecular Dynamics Simulations of Compound-Target Complexes
There is a similar absence of published research detailing all-atom or coarse-grained molecular dynamics simulations of USC-087 complexed with its biological targets. These simulation techniques are powerful tools for understanding the dynamic stability of drug-target interactions, conformational changes, and the thermodynamics of binding, all of which are critical for rational drug design and optimization.
In Silico Modeling of Prodrug Conversion and Metabolic Pathways
While USC-087 is designed as a prodrug to enhance the delivery of the active antiviral agent HPMPA, specific in silico models predicting its conversion and subsequent metabolic pathways are not described in the available literature. Computational modeling of these processes would offer valuable insights into the enzymes responsible for its activation and the potential for off-target metabolic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
No quantitative structure-activity relationship (QSAR) models specific to USC-087 or a closely related series of analogs have been reported. QSAR studies are essential for identifying the key molecular features that govern the antiviral potency and other biological properties of a compound series, thereby guiding the design of new, more effective derivatives.
Advanced Methodological Approaches for Comprehensive Study of Usc 087
Development of High-Throughput Screening Platforms for Novel USC-087 Analogues
The discovery and optimization of antiviral agents like USC-087, a prodrug of (S)-9-(3-hydroxy-2-phosphonomethoxy)propyl]adenine (HPMPA), are significantly accelerated by the implementation of high-throughput screening (HTS) platforms. These platforms enable the rapid evaluation of large chemical libraries to identify novel analogues with improved efficacy, selectivity, and pharmacokinetic properties. The development of such platforms for USC-087 analogues involves the integration of automated liquid handling systems, advanced cell-based assays, and sophisticated data analysis pipelines.
A primary approach in developing HTS platforms for antiviral compounds targeting adenovirus, the intended target of USC-087, is the use of cell-based assays that measure the inhibition of viral replication. nih.govnih.gov These assays are crucial for identifying compounds that can effectively block the virus life cycle within a host cell. A common method involves the use of cytopathic effect (CPE) reduction assays, where the ability of a compound to protect cells from virus-induced death is quantified. mdpi.com For a more quantitative and higher-throughput approach, reporter gene assays are frequently employed. In this setup, a reporter gene, such as luciferase or green fluorescent protein (GFP), is engineered into the viral genome. The expression of the reporter gene is dependent on successful viral replication, and therefore, a decrease in the reporter signal in the presence of a test compound indicates antiviral activity. nih.gov
To discover novel analogues of USC-087, a combinatorial chemistry approach can be coupled with HTS. This involves the synthesis of a large library of USC-087 derivatives with modifications to the amino acid scaffold, the lipophilic modifier, or the linker connecting these moieties to the parent drug, HPMPA. These libraries are then screened using the developed HTS assays to identify compounds with superior antiviral activity and lower cytotoxicity. For instance, the development of USC-093, a homoserinamide analogue of the tyrosinamide-based USC-087, likely emerged from such a screening paradigm, demonstrating improved nephrotoxicity profiles while maintaining antiviral efficacy.
The table below illustrates a conceptual HTS workflow for the discovery of novel USC-087 analogues.
| Step | Description | Key Technologies | Throughput |
| 1. Library Preparation | Synthesis and plating of a diverse library of USC-087 analogues in microtiter plates. | Combinatorial chemistry, automated liquid handlers | 10,000s of compounds |
| 2. Cell Seeding | Dispensing of host cells permissive to adenovirus infection into the assay plates containing the compounds. | Automated cell dispensers | High |
| 3. Viral Infection | Addition of a standardized amount of adenovirus (potentially a reporter virus) to the assay plates. | Automated liquid handlers | High |
| 4. Incubation | Incubation of the assay plates for a defined period to allow for viral replication and compound activity. | Automated incubators | High |
| 5. Signal Detection | Measurement of the assay endpoint, such as cell viability (CPE) or reporter gene expression. | Plate readers (luminescence, fluorescence) | High |
| 6. Data Analysis | Automated analysis of raw data to identify "hits" - compounds that exhibit significant antiviral activity with low cytotoxicity. | HTS data analysis software | High |
Application of Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis
A thorough understanding of the interaction between an antiviral agent and its molecular target is paramount for rational drug design and optimization. Advanced spectroscopic techniques provide invaluable insights into the binding kinetics, thermodynamics, and structural basis of these interactions. For a prodrug like USC-087, these techniques can be applied to study the interaction of its active metabolite with the viral DNA polymerase, the ultimate target of HPMPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the atomic-level details of ligand-target interactions. nih.govacs.org Saturation Transfer Difference (STD) NMR, for example, can identify the specific protons of a ligand that are in close proximity to the target protein, thereby mapping the binding epitope. nih.govacs.org Furthermore, chemical shift perturbation studies can reveal conformational changes in the target protein upon ligand binding. While specific NMR studies on USC-087's active form are not publicly available, this technique is widely used in the characterization of antiviral-target interactions.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of binding events between a ligand and a target immobilized on a sensor surface. nih.govnih.gov SPR provides quantitative data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. jove.com This information is critical for comparing the binding strengths of different USC-087 analogues to the viral DNA polymerase.
Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.govresearchgate.net A single ITC experiment can determine the binding affinity (K_A), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. biorxiv.org This thermodynamic signature can reveal the driving forces behind the binding and can guide the chemical modification of analogues to improve their binding properties.
The following table summarizes the key parameters obtained from these advanced spectroscopic techniques in the context of analyzing the interaction between the active metabolite of USC-087 and its viral target.
| Technique | Key Parameters Obtained | Significance for USC-087 Analogue Development |
| NMR Spectroscopy | Binding epitope, conformational changes, dissociation constant (K_D) | Provides structural insights for designing analogues with improved target engagement. |
| Surface Plasmon Resonance (SPR) | Association rate (k_on), dissociation rate (k_off), equilibrium dissociation constant (K_D) | Enables rapid screening and ranking of analogues based on their binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_A), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Offers a detailed understanding of the thermodynamic driving forces of binding, guiding rational design for enhanced affinity. |
Advanced Imaging Modalities for Spatiotemporal Distribution Analysis in Preclinical Models
Understanding the in vivo fate of an antiviral drug is crucial for predicting its efficacy and potential toxicity. Advanced imaging modalities offer non-invasive methods to visualize and quantify the spatiotemporal distribution of compounds like USC-087 in preclinical models, providing critical information on drug absorption, distribution, metabolism, and excretion (ADME).
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can track the biodistribution of a radiolabeled drug in real-time. oup.comnih.govfrontiersin.orgnih.gov To apply PET for studying USC-087, the compound would be synthesized with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). Dynamic PET imaging following administration of the radiolabeled USC-087 would allow for the quantitative assessment of its concentration in various tissues and organs, including the target organs of viral infection and potential sites of toxicity like the kidneys.
Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can be used to monitor the in vivo distribution of radiolabeled compounds. nih.gov While generally having lower sensitivity and spatial resolution than PET, SPECT can be a valuable tool, particularly when using radionuclides with longer half-lives, allowing for the study of drug distribution over extended periods.
These advanced imaging techniques provide a significant advantage over traditional pharmacokinetic methods that rely on the collection of blood and tissue samples at discrete time points. The ability to perform longitudinal studies in the same animal reduces biological variability and the number of animals required for a study. While specific PET or SPECT imaging studies for USC-087 have not been detailed in publicly available literature, these methods are increasingly being applied in antiviral drug development to assess target engagement and optimize dosing regimens. nih.gov
The table below outlines the potential application of these imaging modalities for studying USC-087 in preclinical models.
| Imaging Modality | Principle | Information Gained for USC-087 | Advantages |
| Positron Emission Tomography (PET) | Detection of gamma rays produced from the annihilation of positrons emitted by a radiolabeled tracer. | Quantitative, real-time tracking of USC-087 distribution in tissues and organs. Assessment of target organ accumulation and clearance kinetics. | High sensitivity, quantitative, allows for dynamic and longitudinal studies. |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays emitted directly from a radiotracer. | Qualitative and semi-quantitative assessment of USC-087 biodistribution over longer time frames. | Use of longer-lived isotopes allows for extended studies. |
Omics-Based Approaches (e.g., Metabolomics, Lipidomics) to Characterize Cellular Responses to USC-087
Omics technologies provide a global and unbiased view of the molecular changes that occur within a cell or organism in response to a stimulus, such as a viral infection or drug treatment. The application of metabolomics and lipidomics can offer profound insights into the mechanism of action of USC-087 and the cellular pathways it perturbs.
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. mdpi.comnih.govnih.gov Viral infections, including those by adenovirus, are known to significantly reprogram host cell metabolism to support viral replication. mdpi.comnih.gov By performing untargeted metabolomic profiling of adenovirus-infected cells treated with USC-087, it is possible to identify specific metabolic pathways that are modulated by the drug. This could reveal novel mechanisms of antiviral activity beyond the direct inhibition of DNA polymerase and could also identify biomarkers of drug efficacy or toxicity. For instance, alterations in nucleotide metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism have been observed in adenovirus-infected cells. nih.gov
Lipidomics , a subset of metabolomics, focuses on the global analysis of lipids in a biological system. tandfonline.comcreative-proteomics.com Lipids play critical roles in the viral life cycle, from entry and replication to assembly and egress. tandfonline.comcreative-proteomics.commdpi.com Lipidomic analysis of cells treated with USC-087 during adenovirus infection could uncover drug-induced changes in the cellular lipid landscape that contribute to its antiviral effect. For example, alterations in the synthesis of membrane lipids, which are essential for the formation of viral replication compartments, could be a secondary mechanism of action for USC-087.
Proteomics , the large-scale study of proteins, can also be employed to understand the cellular response to USC-087. nih.govnih.govyoutube.comresearchgate.net Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of cellular and viral proteins following drug treatment. This can help to identify host factors that are essential for the antiviral activity of USC-087 or cellular pathways that are dysregulated, potentially leading to off-target effects.
The following table provides a conceptual overview of how omics approaches could be applied to study USC-087.
Future Research Directions and Unaddressed Academic Questions for Usc 087
Exploration of Novel Prodrug Strategies and Delivery Systems for Optimized Biological Properties
A primary focus of future research on USC-087 revolves around refining its prodrug design to enhance its therapeutic index. The known nephrotoxicity associated with cidofovir (B1669016), a related acyclic nucleotide phosphonate (B1237965), and the mild toxicity observed with USC-087 at higher doses underscore the need for next-generation prodrugs with improved safety profiles. nih.govnih.gov
One promising direction is the continued exploration of amino acid-based promoieties. The development of USC-093, a homoserinamide analog of USC-087, demonstrated that strategic modifications to the amino acid scaffold can significantly reduce nephrotoxicity while maintaining antiviral efficacy. nih.gov Future studies should systematically investigate a wider range of amino acid derivatives, including those with varying chain lengths, branching, and polarity, to identify structures that optimize oral bioavailability, metabolic stability, and tissue targeting while minimizing off-target toxicities.
Furthermore, the exploration of novel delivery systems holds considerable promise for improving the biological properties of USC-087. Nanoparticulate-based systems, such as liposomes and polymeric nanoparticles, could encapsulate USC-087, potentially altering its pharmacokinetic profile, increasing its accumulation at sites of infection, and reducing systemic exposure and associated toxicities. unito.itresearchgate.netscienceopen.comnih.gov Research into these advanced delivery platforms could lead to formulations with enhanced efficacy and a wider therapeutic window.
| Prodrug/Delivery System | Rationale | Potential Advantages |
| Novel Amino Acid Scaffolds | Modify metabolic cleavage and hydrophobicity to reduce toxicity. nih.gov | Decreased nephrotoxicity, maintained antiviral efficacy. nih.gov |
| Nanoparticle Encapsulation | Alter pharmacokinetics and biodistribution. unito.itresearchgate.net | Improved drug targeting, reduced systemic toxicity. scienceopen.comnih.gov |
| Lipid-Based Formulations | Enhance oral absorption and lymphatic transport. | Increased bioavailability of the active compound. |
Investigation of Broader Antiviral Spectrum and Potential Combinatorial Therapies
While USC-087 has demonstrated potent activity against multiple adenovirus types, its full antiviral spectrum remains to be elucidated. nih.gov Acyclic nucleoside phosphonates as a class are known for their broad-spectrum activity against various DNA viruses. nih.govx-mol.com Therefore, a critical area of future research is to systematically evaluate the efficacy of USC-087 against other DNA viruses of clinical importance, such as herpesviruses (including cytomegalovirus), papillomaviruses, polyomaviruses, and poxviruses. nih.govnih.gov Such studies would be invaluable in determining the broader clinical utility of USC-087 beyond adenovirus infections.
Moreover, the investigation of combinatorial therapies represents a largely unexplored but potentially highly fruitful research avenue. The combination of antiviral agents with different mechanisms of action can lead to synergistic effects, reduce the emergence of drug-resistant viral variants, and allow for lower, less toxic doses of individual agents. ntnu.no Future preclinical studies should assess the in vitro and in vivo efficacy of USC-087 in combination with other anti-adenoviral compounds or broad-spectrum antivirals. For instance, combining USC-087 with drugs that target different stages of the viral life cycle, such as viral entry or late protein synthesis, could result in enhanced antiviral activity. researchgate.net
| Research Area | Rationale | Potential Outcomes |
| Broader Antiviral Spectrum | The parent class of compounds exhibits broad-spectrum activity. nih.govx-mol.com | Expansion of clinical indications for USC-087. |
| Combinatorial Therapies | Potential for synergistic effects and reduced drug resistance. ntnu.no | More effective and durable treatment regimens for viral infections. |
Deeper Elucidation of Host Factors Influencing USC-087 Activity and Disposition
The intracellular activation of USC-087 to its pharmacologically active diphosphate (B83284) form is dependent on host cell kinases. nih.gov A deeper understanding of the specific kinases involved in this phosphorylation cascade is crucial for predicting inter-individual variability in drug response and for identifying potential drug-drug interactions. Future research should focus on identifying these key host kinases and investigating how their expression and activity levels in different tissues may influence the efficacy and toxicity of USC-087.
Furthermore, the transport of USC-087 and its metabolites across cellular membranes is another critical area for investigation. Identifying the specific host cell transporters responsible for the uptake and efflux of the compound in target cells (e.g., infected epithelial cells) and in organs associated with toxicity (e.g., the kidneys) is a priority. This knowledge could inform the design of future prodrugs that are better substrates for uptake transporters in target tissues and poorer substrates for transporters involved in renal accumulation.
Development of Novel Preclinical Models to Mimic Complex Pathophysiological Scenarios
The immunosuppressed Syrian hamster has been an invaluable preclinical model for evaluating the in vivo efficacy of USC-087 against disseminated adenovirus infection. nih.govnih.gov However, to better predict clinical outcomes in diverse patient populations, the development and utilization of more complex preclinical models are warranted.
Humanized mouse models, which are engrafted with human cells or tissues, offer a promising platform to study human-specific adenovirus infection and the human immune response to both the virus and the antiviral agent. oup.com These models could provide a more accurate representation of disseminated disease in immunocompromised patients. Additionally, the use of lung organoids could offer a more physiologically relevant in vitro system to study respiratory adenovirus infections, an area where USC-087 has shown marginal efficacy. nih.govfrontiersin.org
Furthermore, to specifically address the issue of nephrotoxicity, advanced in vitro models such as kidney-on-a-chip and 3D renal culture systems could be employed. researchgate.netnih.goveur.nl These models can better mimic the complex structure and function of the human kidney, providing a more predictive platform for assessing the potential for drug-induced kidney injury and for screening novel, less toxic analogs of USC-087.
| Preclinical Model | Rationale | Potential Applications for USC-087 Research |
| Humanized Mice | To study human-specific adenovirus infection and immune responses. oup.com | Evaluation of efficacy in a model that better mimics human disease. |
| Lung Organoids | To create a more physiologically relevant model of respiratory infection. frontiersin.org | Investigating strategies to improve efficacy against respiratory adenoviruses. |
| Kidney-on-a-Chip | To better predict drug-induced nephrotoxicity. researchgate.netnih.gov | Screening for less nephrotoxic USC-087 analogs. |
Q & A
Q. How should interdisciplinary teams structure collaborative research on USC-087?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
